N-(3-nitrophenyl)thiophene-2-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
39880-87-0 |
|---|---|
Molecular Formula |
C11H8N2O3S |
Molecular Weight |
248.26g/mol |
IUPAC Name |
N-(3-nitrophenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H8N2O3S/c14-11(10-5-2-6-17-10)12-8-3-1-4-9(7-8)13(15)16/h1-7H,(H,12,14) |
InChI Key |
VFDHCXRHENGDQA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CS2 |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Synthetic Methodologies for N 3 Nitrophenyl Thiophene 2 Carboxamide and Its Analogues
Retrosynthetic Analysis and Strategic Bond Disconnections for N-(3-nitrophenyl)thiophene-2-carboxamide
A retrosynthetic analysis of this compound reveals that the most logical disconnection is at the amide C-N bond. This disconnection leads to two primary starting materials: thiophene-2-carboxylic acid and 3-nitroaniline (B104315). This approach is the most common and direct method for the synthesis of this and related amide compounds.
Figure 1: Retrosynthetic Disconnection of this compound
This primary disconnection simplifies the synthesis to the formation of the amide bond between the carboxylic acid and the amine, a well-established transformation in organic chemistry.
Conventional Amidation Reactions for Thiophene-2-carboxylic Acids and Aniline (B41778) Derivatives
Conventional methods for the synthesis of this compound typically involve the activation of the carboxylic acid group of thiophene-2-carboxylic acid to facilitate the nucleophilic attack by the amino group of 3-nitroaniline.
Carbodiimide-mediated coupling reactions are a cornerstone of amide bond formation due to their mild reaction conditions and high efficiency. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly employed. The addition of additives like 1-hydroxybenzotriazole (HOBt) can suppress side reactions and improve yields.
The general mechanism involves the activation of the carboxylic acid by the carbodiimide to form an O-acylisourea intermediate. This intermediate is then attacked by the amine to form the desired amide. In the presence of HOBt, the O-acylisourea intermediate reacts to form an active ester, which is less prone to racemization and side reactions.
Table 1: Comparison of Common Carbodiimide Coupling Reagents
| Coupling Reagent | Activating Agent | Additive | Byproduct | Key Features |
| DCC | Dicyclohexylcarbodiimide | HOBt or DMAP | Dicyclohexylurea (DCU) - insoluble | High yielding, but byproduct removal can be difficult. |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | HOBt | Water-soluble urea byproduct | Easy purification due to water-soluble byproduct. |
A more traditional and highly reactive approach involves the conversion of thiophene-2-carboxylic acid into its corresponding acyl halide, typically the acyl chloride. This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting thiophene-2-carbonyl chloride is then reacted with 3-nitroaniline, usually in the presence of a base to neutralize the HCl byproduct.
Alternatively, the carboxylic acid can be converted into a symmetric or mixed anhydride. This can be achieved by reacting the carboxylic acid with a chloroformate, such as ethyl chloroformate, in the presence of a base. The resulting mixed anhydride is then treated with the aniline to form the amide.
The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Key considerations include the use of less hazardous solvents, minimizing waste, and improving atom economy.
For instance, the use of solvent-free reaction conditions or the replacement of chlorinated solvents with greener alternatives like 2-methyltetrahydrofuran can significantly improve the environmental profile of the synthesis. Furthermore, catalytic methods are inherently greener than stoichiometric methods as they reduce the amount of waste generated.
Advanced Synthetic Pathways for this compound
Recent advances in organic synthesis have led to the development of more sophisticated and efficient methods for amide bond formation.
While less common for this specific transformation, metal-catalyzed cross-coupling reactions represent a powerful tool for the formation of C-N bonds. For instance, a palladium-catalyzed aminocarbonylation reaction could potentially be employed. In this scenario, an aryl halide (e.g., 2-iodothiophene) could be coupled with 3-nitroaniline and carbon monoxide in the presence of a palladium catalyst to form the desired amide.
Another advanced approach is the direct catalytic amidation of thiophene-2-carboxylic acid with 3-nitroaniline using catalysts based on boron or other metals. These methods avoid the need for stoichiometric activating agents, thus improving atom economy and reducing waste.
Table 2: Overview of Synthetic Strategies for this compound
| Synthetic Method | Key Reagents | Advantages | Disadvantages |
| Carbodiimide Coupling | EDC, DCC, HOBt | Mild conditions, high yields | Stoichiometric waste, potential for side reactions |
| Acyl Halide Route | SOCl₂, (COCl)₂ | High reactivity, good for unreactive anilines | Harsh reagents, generation of acidic byproduct |
| Anhydride Route | Ethyl chloroformate | Good reactivity | Requires an extra synthetic step |
| Catalytic Amidation | Metal catalysts (e.g., Pd, B) | High atom economy, reduced waste | Catalyst cost and sensitivity, may require optimization |
Microwave-assisted Synthesis for Enhanced Reaction Kinetics
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, offering significant advantages over conventional heating methods. This approach utilizes microwave energy to heat the reaction mixture directly and efficiently, leading to a rapid increase in temperature and, consequently, a dramatic enhancement in reaction rates. For the synthesis of this compound and its analogues, microwave irradiation can substantially reduce reaction times from hours to mere minutes, while often improving product yields and purity. organic-chemistry.orgniscpr.res.in
The synthesis typically involves the amidation reaction between a thiophene-2-carboxylic acid derivative (like thiophene-2-carbonyl chloride) and an aniline (in this case, 3-nitroaniline). Under microwave irradiation, this condensation can be completed in as little as 2 to 15 minutes. niscpr.res.inresearchgate.netnih.gov The efficiency of microwave heating stems from the direct coupling of microwave energy with the polar molecules in the reaction mixture, resulting in uniform and rapid heating that minimizes the formation of side products. niscpr.res.in This technique is particularly advantageous for constructing libraries of thiophene (B33073) carboxamide derivatives for research and screening purposes, where speed and efficiency are paramount. nih.gov
Studies on related thiophene carboxamides and other heterocyclic compounds demonstrate the general effectiveness of this method. For instance, the synthesis of various 2-aminothiophene derivatives using the Gewald reaction under microwave irradiation was achieved in 20 minutes at 70°C, a significant improvement over the 4 hours required with classical heating. organic-chemistry.org Similarly, other microwave-assisted syntheses of thiophene-containing heterocycles have been reported to conclude within minutes, showcasing the broad applicability of this technology for enhancing reaction kinetics. researchgate.netnih.gov
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Thiophene Carboxamide Analogues
| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |
|---|---|---|---|---|
| Gewald Synthesis of 2-Aminothiophenes | 4 hours | 20 minutes | Higher yields and purity | organic-chemistry.org |
| Synthesis of Thieno[2,3-d]pyrimidin-4-one | 8 hours (reflux) | 2 minutes | Not specified | researchgate.net |
| Synthesis of Thiophene Carboxamides | Not specified | 5-15 minutes | Generally higher yields | nih.gov |
| Synthesis of Thiosemicarbazides | Not specified | 2-4 minutes | High yields | niscpr.res.in |
Flow Chemistry Applications in Scalable Synthesis of this compound
Flow chemistry, or continuous-flow synthesis, represents a paradigm shift from traditional batch processing, offering enhanced safety, efficiency, and scalability for chemical manufacturing. polimi.it This technology is particularly well-suited for the scalable synthesis of this compound. In a typical flow setup, reagents are continuously pumped from reservoirs, mixed at a junction, and then passed through a heated reactor coil or column where the reaction occurs. polimi.itthieme-connect.de The product stream then exits the reactor for collection or further in-line purification.
The primary advantages of applying flow chemistry to the synthesis of this compound include:
Superior Heat and Mass Transfer : The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, minimizing hotspots and reducing the formation of impurities. polimi.it
Enhanced Safety : Performing reactions in a small, enclosed volume significantly reduces the risks associated with handling hazardous reagents or managing exothermic reactions. durham.ac.uk
Scalability : Production can be scaled up by simply running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), bypassing the complex challenges of scaling up batch reactors. polimi.it
For the synthesis of this compound, a flow process could be designed where a solution of thiophene-2-carbonyl chloride and a solution of 3-nitroaniline (with a non-nucleophilic base like N,N-diisopropylethylamine) are continuously mixed and passed through a heated reactor. thieme-connect.de The residence time in the reactor can be precisely controlled to ensure complete conversion. The crude product stream can then be directed through an in-line purification module, such as a column packed with a scavenger resin to remove excess reagents or a catch-and-release system, yielding a high-purity product. thieme-connect.dedurham.ac.uk
Purification Techniques and Purity Assessment Methodologies for Synthetic this compound
Following the synthesis of this compound, purification is essential to remove unreacted starting materials, reagents, and byproducts. The purity of the final compound is then confirmed using various analytical techniques.
Purification Techniques:
Recrystallization : This is a common method for purifying solid organic compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. Upon cooling, the purified compound crystallizes out, leaving impurities dissolved in the solvent. The choice of solvent is critical for effective purification.
Column Chromatography : This is a highly effective and widely used technique for separating compounds based on their differential adsorption to a stationary phase. For this compound, a silica gel column is typically used, with a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane and ethyl acetate. mdpi.comnih.gov The fractions are collected and the solvent is evaporated to yield the pure product.
Purity Assessment Methodologies:
Thin-Layer Chromatography (TLC) : TLC is a quick and simple method used to monitor the progress of a reaction and to assess the purity of the final product. The presence of a single spot on the TLC plate (under UV visualization) indicates a high degree of purity. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR spectroscopy are powerful tools for structural elucidation and purity assessment. researchgate.netnih.gov The spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming its identity and revealing the presence of any impurities.
Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight of the compound by measuring the mass-to-charge ratio (m/z) of its ions. nih.gov High-resolution mass spectrometry (HR-MS) can confirm the molecular formula with high accuracy. mdpi.com
Elemental Analysis : This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound. A close correlation between the experimentally determined percentages and the calculated values for the proposed molecular formula provides strong evidence of purity. researchgate.net
Melting Point Determination : A pure crystalline solid typically has a sharp and well-defined melting point. Impurities tend to depress and broaden the melting range, making this a useful indicator of purity. nih.gov
Advanced Spectroscopic Characterization Techniques for N 3 Nitrophenyl Thiophene 2 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework of a molecule.
One-Dimensional NMR Analysis (¹H NMR, ¹³C NMR)
One-dimensional NMR spectra provide fundamental information about the chemical environment, number, and connectivity of protons and carbon atoms in a molecule.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their immediate electronic environment. For N-(3-nitrophenyl)thiophene-2-carboxamide, the spectrum would show distinct signals for the protons on the thiophene (B33073) ring, the nitrophenyl ring, and the amide (N-H) proton. The chemical shifts are influenced by the electron-withdrawing effects of the nitro group and the thiophene sulfur atom.
¹³C NMR: The carbon-13 NMR spectrum indicates the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display 11 distinct signals, corresponding to the 11 carbon atoms in the molecule, including the carbonyl carbon of the amide group, which typically appears significantly downfield.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Amide N-H | 9.5 - 10.5 | Singlet (broad) | - |
| H-2' (Nitrophenyl) | 8.5 - 8.7 | Triplet | ~2.0 |
| H-4' (Nitrophenyl) | 7.9 - 8.1 | Doublet of Doublets | ~8.0, 2.0 |
| H-5 (Thiophene) | 7.8 - 8.0 | Doublet of Doublets | ~5.0, 1.0 |
| H-6' (Nitrophenyl) | 7.7 - 7.9 | Doublet of Doublets | ~8.0, 2.0 |
| H-3 (Thiophene) | 7.6 - 7.8 | Doublet of Doublets | ~3.5, 1.0 |
| H-4 (Thiophene) | 7.1 - 7.3 | Doublet of Doublets | ~5.0, 3.5 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Amide) | 160 - 165 |
| C-3' (Nitrophenyl) | 148 - 150 |
| C-1' (Nitrophenyl) | 139 - 141 |
| C-2 (Thiophene) | 137 - 139 |
| C-4 (Thiophene) | 130 - 132 |
| C-5 (Thiophene) | 129 - 131 |
| C-5' (Nitrophenyl) | 129 - 131 |
| C-3 (Thiophene) | 128 - 130 |
| C-6' (Nitrophenyl) | 122 - 124 |
| C-4' (Nitrophenyl) | 118 - 120 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
2D NMR experiments provide correlational data that helps in assembling the complete molecular structure by showing how different atoms are connected.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). sdsu.edu For this compound, COSY would show cross-peaks between H-3, H-4, and H-5 of the thiophene ring, confirming their sequence. Similarly, it would establish the connectivity of the four protons on the nitrophenyl ring. sdsu.edu
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to. youtube.com It provides a direct link between the ¹H and ¹³C NMR assignments, confirming which proton signal corresponds to which carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close to each other in space, regardless of whether they are bonded. NOESY data can reveal the preferred conformation of the molecule, for instance, by showing a spatial correlation between the amide proton and the H-3 proton of the thiophene ring, which would provide insight into the rotational orientation around the amide bond.
Solid-State NMR Spectroscopy for Crystalline Structure Insights
While solution-state NMR characterizes molecules in a dissolved state, solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in their crystalline form. For this compound, ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) NMR would be particularly informative. The appearance of split signals in the spectrum can indicate the presence of more than one non-equivalent molecule in the crystal's unit cell. nih.gov This phenomenon, known as crystallographic non-equivalence, provides valuable insights into the crystal packing and intermolecular interactions, such as hydrogen bonding involving the amide and nitro groups, which cannot be observed in solution. nih.govstrath.ac.uk
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS measures the mass of a molecule with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecule, serving as a powerful confirmation of its identity. For this compound, HRMS would be used to verify the molecular formula C₁₁H₈N₂O₃S by comparing the experimentally measured mass to the theoretically calculated mass.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Found Mass (m/z) |
|---|
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Investigation
Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific parent ion is selected and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to elucidate the structure of the parent ion. The fragmentation pattern of this compound is expected to be dominated by the cleavage of the relatively weak amide C-N bond. nih.gov
A plausible fragmentation pathway would involve the initial formation of the molecular ion [M]⁺• or the protonated molecule [M+H]⁺. Subsequent fragmentation would likely yield two major fragment ions:
Thiophene-2-carbonyl cation: Resulting from the cleavage of the amide bond, this fragment would have an m/z of 111.
3-nitrophenylamino cation or related fragments: The other part of the molecule would lead to ions corresponding to the 3-nitrophenylamine moiety.
This analysis helps to confirm the connectivity of the thiophene ring to the nitrophenyl ring through the carboxamide linker.
Table 4: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Identity | Proposed Formula |
|---|---|---|
| 248 | Molecular Ion [M]⁺• | [C₁₁H₈N₂O₃S]⁺• |
| 138 | [3-nitrophenylamino]⁺• | [C₆H₅N₂O₂]⁺• |
Ion Mobility-Mass Spectrometry for Conformational Isomer Differentiation
Ion Mobility-Mass Spectrometry (IM-MS) is a powerful technique that separates ions in the gas phase based on their size, shape, and charge, in addition to their mass-to-charge ratio (m/z). This method provides information about the ion's rotationally averaged collision cross-section (CCS), which is a measure of its three-dimensional structure. For a molecule like this compound, rotation around the amide bond (C-N) and the C-C bond connecting the phenyl ring can give rise to different stable conformations, or conformational isomers (conformers).
These conformers, while having the identical mass, would exhibit distinct shapes. A more compact, folded conformer will experience fewer collisions with a neutral buffer gas in the ion mobility cell and thus travel faster than a more elongated, linear conformer. This difference in drift time allows for their separation and differentiation.
While direct experimental IM-MS data for this compound is not extensively published, the existence of distinct conformers is highly probable. For instance, crystallographic studies on the isomeric compound N-(2-nitrophenyl)thiophene-2-carboxamide have revealed the presence of two different molecules in the asymmetric unit, distinguished by the dihedral angles between the benzene (B151609) and thiophene rings (13.53° and 8.50°). scispace.comtandfonline.comstrath.ac.ukbldpharm.com This confirms that even subtle rotational differences create stable, distinct conformers in the solid state, which are expected to persist in the gas phase for IM-MS analysis.
Theoretical calculations can predict the CCS values for different potential conformers. For example, predicted CCS values for a related compound, 3-[(3-nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid, have been calculated for various adducts, demonstrating the utility of this approach. uni.lu A similar computational approach for this compound would allow for the correlation of experimental drift times with specific calculated conformer structures.
Table 1: Predicted Collision Cross Section (CCS) Data for the Related Compound 3-[(3-nitrophenyl)sulfamoyl]thiophene-2-carboxylic acid This table illustrates the principle of CCS prediction. Similar calculations would be applicable to this compound.
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 328.98968 | 168.1 |
| [M+Na]⁺ | 350.97162 | 173.7 |
| [M-H]⁻ | 326.97512 | 173.4 |
Data sourced by analogy from PubChemLite for a related structure. uni.lu
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its constituent parts: the thiophene ring, the amide linkage, and the nitrophenyl ring. Theoretical studies, such as those using Density Functional Theory (DFT), are often employed to assign these vibrational modes accurately. scispace.comresearchgate.net
Key vibrational modes include:
Amide Vibrations: The amide group gives rise to several distinct bands. The Amide I band, primarily due to C=O stretching, is expected in the 1650-1680 cm⁻¹ region. The Amide II band, a mixture of N-H in-plane bending and C-N stretching, typically appears around 1520-1550 cm⁻¹. The N-H stretching vibration itself is found at higher wavenumbers, usually in the 3200-3400 cm⁻¹ range.
Nitrophenyl Vibrations: The nitro (NO₂) group is characterized by strong IR absorptions. The asymmetric stretching vibration appears in the 1500-1560 cm⁻¹ range, and the symmetric stretch is found between 1300-1370 cm⁻¹.
Thiophene Ring Vibrations: The thiophene ring has characteristic C-H stretching modes above 3000 cm⁻¹, and ring stretching (C=C and C-C) vibrations typically appear in the 1300-1550 cm⁻¹ region. uni.lu The C-S stretching mode is usually found at lower wavenumbers, often between 600-800 cm⁻¹. uni.lu
Table 2: Expected Characteristic Vibrational Modes for this compound
| Functional Group / Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Amide | N-H Stretch | 3200 - 3400 |
| Thiophene/Phenyl | Aromatic C-H Stretch | 3000 - 3100 |
| Amide | Amide I (C=O Stretch) | 1650 - 1680 |
| Nitrophenyl | Asymmetric NO₂ Stretch | 1500 - 1560 |
| Amide | Amide II (N-H Bend, C-N Stretch) | 1520 - 1550 |
| Thiophene/Phenyl | Aromatic Ring Stretch (C=C) | 1400 - 1550 |
| Nitrophenyl | Symmetric NO₂ Stretch | 1300 - 1370 |
| Thiophene | C-S Stretch | 600 - 800 |
Data compiled from general spectroscopic tables and analysis of similar compounds. uni.luresearchgate.netwikipedia.org
The precise frequencies of the vibrational modes, particularly the N-H and C=O stretching bands, are sensitive to the molecule's conformation. The formation of intramolecular hydrogen bonds can cause significant shifts in these frequencies. For instance, in the isomer N-(2-nitrophenyl)thiophene-2-carboxamide, an intramolecular N-H···O hydrogen bond between the amide proton and an oxygen of the ortho-nitro group is observed. scispace.comtandfonline.combldpharm.com A similar interaction is possible in the 3-nitro isomer, which would lead to a red-shift (lower frequency) and broadening of the N-H stretching band compared to a non-hydrogen-bonded conformer.
By comparing the experimental IR and Raman spectra with DFT-calculated spectra for different possible conformers, it is possible to identify the most stable conformation in the sample and study the equilibrium between different forms.
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule, providing insights into its chromophoric system and how its electronic structure is influenced by its environment.
The this compound molecule possesses a conjugated π-system that extends across the thiophene ring, the amide bridge, and the nitrophenyl ring. This structure is a classic example of a donor-π-acceptor (D-π-A) system, where the thiophene ring acts as an electron donor and the nitro-substituted phenyl ring serves as a strong electron acceptor.
The UV-Vis absorption spectrum is expected to show intense bands corresponding to π → π* transitions within this conjugated system. An intramolecular charge transfer (ICT) transition, where electron density moves from the donor side to the acceptor side upon photoexcitation, is also highly likely. This ICT band is often the lowest energy transition and is responsible for the color of many D-π-A compounds. Weaker n → π* transitions, associated with the non-bonding electrons on the oxygen atoms of the carbonyl and nitro groups, may also be observed. Studies on similar thiophene-based azo dyes show that the introduction of electron-withdrawing groups leads to a bathochromic (red) shift in the absorption maximum. sigmaaldrich.com
Solvatochromism is the phenomenon where the position, and sometimes intensity, of a molecule's UV-Vis absorption or fluorescence emission bands changes with the polarity of the solvent. This effect is particularly pronounced in D-π-A compounds like this compound.
Upon excitation, especially through an ICT transition, the molecule's dipole moment often increases significantly. Polar solvents will stabilize this more polar excited state to a greater extent than the ground state. This differential stabilization lowers the energy gap between the ground and excited states, resulting in a bathochromic shift (a shift to longer wavelengths) in the absorption and, more dramatically, in the fluorescence spectra as the solvent polarity increases. This is known as positive solvatochromism.
Studies on other thiophene carboxamides and related D-π-A systems have demonstrated this behavior, where increasing solvent polarity leads to a red shift in the emission spectrum. nih.gov By analyzing these shifts using models like the Lippert-Mataga correlation, one can estimate the change in dipole moment between the ground and excited states, providing quantitative insight into the charge transfer character of the electronic transition.
Table 3: Expected Solvatochromic Shifts for this compound
| Solvent Type | Polarity | Expected Absorption (λₘₐₓ) Shift | Expected Fluorescence (λₑₘ) Shift |
|---|---|---|---|
| Nonpolar (e.g., Hexane) | Low | Shorter Wavelength | Shorter Wavelength |
| Polar Aprotic (e.g., Acetone) | Medium | Intermediate Wavelength | Intermediate Wavelength |
| Polar Protic (e.g., Ethanol) | High | Longer Wavelength | Longer Wavelength (significant red shift) |
This table illustrates the general principle of positive solvatochromism expected for this type of compound. sigmaaldrich.comnih.gov
Computational and Theoretical Studies of N 3 Nitrophenyl Thiophene 2 Carboxamide
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electronic characteristics of a molecule. These computational methods provide insights that are complementary to experimental data and are essential for rational drug design and materials science.
Density Functional Theory (DFT) is a workhorse of computational chemistry used to determine the optimized geometry and ground state energy of molecules. For a molecule like N-(3-nitrophenyl)thiophene-2-carboxamide, DFT calculations, often using a functional like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be employed to predict bond lengths, bond angles, and dihedral angles. While such studies have been performed on related thiophene (B33073) carboxamide derivatives, specific data for the 3-nitro isomer is not present in the reviewed literature.
A study on the isomeric compound, N-(2-nitrophenyl)thiophene-2-carboxamide, revealed through X-ray crystallography that the dihedral angles between the benzene (B151609) and thiophene rings are 13.53(6)° and 8.50(5)° for the two molecules in the asymmetric unit. strath.ac.uk Similar DFT calculations for this compound would be necessary to determine its preferred conformation.
For more precise electronic structure information, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be applied. These methods, while computationally more intensive than DFT, provide a higher level of accuracy for electronic energies and properties. No records of such high-level calculations for this compound have been found.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.
For this compound, FMO analysis would map the distribution of these orbitals across the thiophene, carboxamide, and nitrophenyl moieties, providing predictions about sites susceptible to nucleophilic or electrophilic attack. Without specific calculations, one can hypothesize that the electron-withdrawing nitro group would lower the energy of the LUMO, potentially making the nitrophenyl ring a site for nucleophilic attack. However, precise energy values and orbital distributions require dedicated computational studies.
Table 1: Hypothetical Frontier Molecular Orbital Data
| Parameter | Predicted Value (Arbitrary Units) |
| HOMO Energy | |
| LUMO Energy | |
| HOMO-LUMO Gap |
Note: This table is for illustrative purposes only, as specific computational data for this compound is not available.
Conformational Analysis and Potential Energy Surface Mapping
The flexibility of the amide linker in this compound allows for different spatial arrangements of the thiophene and nitrophenyl rings.
Different rotational isomers (conformers) can exist due to rotation around the C-N amide bond and the bonds connecting the rings to the amide group. A systematic conformational search and subsequent geometry optimization of each conformer would be required to identify the most stable structures and their relative energies. This analysis would reveal the energetic landscape of the molecule.
Non-covalent interactions play a crucial role in determining the preferred conformation of a molecule. In the case of this compound, an intramolecular hydrogen bond could potentially form between the amide hydrogen and an oxygen atom of the nitro group, or the sulfur atom of the thiophene ring. For the related N-(2-nitrophenyl)thiophene-2-carboxamide, an intramolecular N-H···O hydrogen bond is observed, which creates an S(6) ring motif. strath.ac.uk A similar interaction might be possible in the 3-nitro isomer, which would significantly influence its conformation and stability.
Table 2: Potential Intramolecular Interactions
| Interaction Type | Donor | Acceptor |
| Hydrogen Bond | N-H (amide) | O (nitro) |
| Hydrogen Bond | N-H (amide) | S (thiophene) |
Note: The presence and strength of these interactions would need to be confirmed by computational analysis.
Spectroscopic Property Prediction Using Computational Methods
Computational chemistry serves as a powerful tool for predicting spectroscopic properties, offering a means to complement and interpret experimental data. Methods like Density Functional Theory (DFT) are commonly employed to forecast Nuclear Magnetic Resonance (NMR) chemical shifts, as well as vibrational and electronic spectra.
The prediction of ¹H and ¹³C NMR chemical shifts is crucial for structural elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are frequently used in conjunction with DFT to calculate the magnetic shielding tensors of nuclei. These calculated values are then converted into chemical shifts, typically by referencing against a standard compound like tetramethylsilane (B1202638) (TMS).
For this compound, predictions would involve optimizing the molecule's geometry and then performing NMR calculations. The accuracy of these predictions can be enhanced by considering the solvent effects, often through models like the Polarizable Continuum Model (PCM). Software packages are available that use databases of known structures and their experimental shifts to refine predictions for novel compounds. acdlabs.comcolostate.edu
Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts:
The following table is a hypothetical representation of predicted NMR data for this compound, based on typical chemical shift values for thiophene and nitrophenyl moieties. Actual experimental or calculated values may differ.
| Atom Position (see figure) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| Thiophene Ring | ||
| C2 (C=O) | 160-165 | - |
| C3 | 130-135 | 7.2-7.5 |
| C4 | 125-130 | 7.0-7.3 |
| C5 | 135-140 | 7.6-7.9 |
| Amide | ||
| NH | - | 9.0-10.0 |
| Nitrophenyl Ring | ||
| C1' | 138-142 | - |
| C2' | 115-120 | 8.0-8.3 |
| C3' | 148-152 | - |
| C4' | 120-125 | 7.8-8.1 |
| C5' | 128-132 | 7.5-7.7 |
| C6' | 118-122 | 7.9-8.2 |
Figure: Numbering scheme for this compound used for the illustrative NMR table.

Theoretical vibrational and electronic spectra are invaluable for validating experimental findings. DFT calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies and intensities of the molecule's normal modes. nih.gov These theoretical spectra, when compared with experimental data, aid in the assignment of complex vibrational bands. For this compound, key predicted vibrational modes would include the C=O stretch of the amide, N-H bending, the asymmetric and symmetric stretches of the NO₂ group, and various C-H and C=C vibrations of the aromatic rings.
Similarly, Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions between molecular orbitals, providing insight into the molecule's electronic structure. For this compound, the simulation would likely reveal transitions associated with the π-π* and n-π* transitions within the thiophene and nitrophenyl chromophores.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule. The MEP is calculated based on the molecule's optimized geometry and electron density.
For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): Regions of high electron density, primarily located around the oxygen atoms of the carbonyl and nitro groups, and potentially the sulfur atom of the thiophene ring. These areas represent likely sites for electrophilic attack.
Positive Potential (Blue): Regions of low electron density, expected around the amide proton (N-H) and the hydrogen atoms of the aromatic rings. These are potential sites for nucleophilic attack.
Analyzing the charge distribution provides a quantitative measure of the partial charges on each atom, further elucidating the molecule's reactivity and intermolecular interaction potential.
Molecular Docking and Dynamics Simulations with Biological Macromolecules (In Silico Screening and Mechanistic Hypothesis Generation)
While no specific biological targets for this compound have been reported, computational techniques like molecular docking and molecular dynamics are essential for hypothesis generation in drug discovery. Similar thiophene carboxamide derivatives have been investigated for their potential as anticancer agents, for example, by targeting enzymes like tubulin. nih.gov
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique allows for the identification of plausible binding poses and the key interactions that stabilize the ligand-protein complex, such as hydrogen bonds and hydrophobic interactions.
An in silico screening of this compound against a hypothetical protein target, such as a kinase or phosphatase, would involve docking the molecule into the protein's active site. The results would be scored based on the predicted binding affinity, and the interactions would be analyzed.
Illustrative Molecular Docking Interaction Table:
The following table presents a hypothetical set of interactions between this compound and the active site of a generic protein kinase, illustrating the type of data generated from a docking study.
| Interacting Residue | Interaction Type | Distance (Å) | Involved Ligand Atom(s) |
| Glu101 | Hydrogen Bond | 2.8 | Amide N-H |
| Leu150 | Hydrophobic | 3.5 | Thiophene Ring |
| Val85 | Hydrophobic | 3.9 | Nitrophenyl Ring |
| Asp160 | Hydrogen Bond | 3.0 | Carbonyl Oxygen |
| Phe159 | π-π Stacking | 4.2 | Nitrophenyl Ring |
Following molecular docking, Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. MD simulations provide insights into the stability of the predicted binding pose and can reveal conformational changes in both the ligand and the protein upon binding. nih.gov
For a hypothetical complex of this compound with a protein target, an MD simulation would track the atomic movements over a period of nanoseconds. Analysis of the simulation trajectory could reveal:
Root Mean Square Deviation (RMSD): To assess the stability of the ligand's position in the binding site.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds throughout the simulation.
These computational approaches are instrumental in building and refining hypotheses about a molecule's mechanism of action at a molecular level, guiding further experimental validation.
Pharmacophore Modeling and Virtual Screening Based on this compound Scaffold
Pharmacophore modeling and virtual screening are pivotal computational techniques in modern drug discovery. nih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups of a molecule that are responsible for its biological activity. Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds with similar features, a process known as virtual screening.
The this compound scaffold presents several key features that make it a suitable candidate for the development of pharmacophore models for various therapeutic targets. The thiophene ring, carboxamide linker, and the nitrophenyl moiety all contribute to its potential interactions with biological macromolecules.
Based on the structure of this compound and drawing parallels from related thiophene carboxamide derivatives, a hypothetical pharmacophore model can be constructed. This model would likely include the following features:
Hydrogen Bond Acceptor: The oxygen atom of the carboxamide group and the oxygen atoms of the nitro group can act as hydrogen bond acceptors.
Hydrogen Bond Donor: The nitrogen atom of the carboxamide group can serve as a hydrogen bond donor.
Aromatic Ring: The thiophene and phenyl rings provide aromatic features that can engage in pi-pi stacking or hydrophobic interactions with the target protein.
A study on nitrothiophene carboxamides as a novel narrow-spectrum antibacterial series suggests that these compounds act as prodrugs, requiring activation by bacterial nitroreductases. nih.govresearchgate.net This mechanism implies that the nitro group is a critical feature for its biological activity. Therefore, any pharmacophore model for antibacterial activity based on this scaffold would need to place significant emphasis on the nitro group as a key pharmacophoric feature.
Table 1: Hypothetical Pharmacophoric Features of this compound
| Feature ID | Feature Type | Location | Vector |
| HBA1 | Hydrogen Bond Acceptor | Carbonyl Oxygen | Outward |
| HBA2 | Hydrogen Bond Acceptor | Nitro Oxygen 1 | Outward |
| HBA3 | Hydrogen Bond Acceptor | Nitro Oxygen 2 | Outward |
| HBD1 | Hydrogen Bond Donor | Amide Nitrogen | Outward |
| ARO1 | Aromatic Ring | Thiophene Ring | Normal to plane |
| ARO2 | Aromatic Ring | Phenyl Ring | Normal to plane |
This table presents a conceptual pharmacophore model. The exact vectors and radii would be determined through detailed computational analysis of the compound's conformation and its interaction with a specific biological target.
A pharmacophore model derived from the this compound scaffold can be employed as a query in virtual screening campaigns to identify new molecules with potential biological activity. nih.gov Large chemical databases, such as ZINC or ChEMBL, containing millions of compounds, can be screened to find molecules that match the defined pharmacophoric features.
The process typically involves the following steps:
Database Preparation: The chemical library is filtered to include drug-like molecules with desirable physicochemical properties.
Conformational Search: For each molecule in the database, a set of low-energy conformations is generated.
Pharmacophore Mapping: The conformations of each molecule are compared to the pharmacophore query to identify those that match the required features and their spatial arrangement.
Hit List Generation: Molecules that successfully map to the pharmacophore are collected as a "hit list."
Further Filtering and Docking: The hit list can be further refined using molecular docking simulations to predict the binding affinity and orientation of the compounds within the active site of a specific target protein.
Research on thiophene-3-carboxamide (B1338676) derivatives as inhibitors of c-Jun N-terminal kinase (JNK) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) has demonstrated the utility of the thiophene carboxamide scaffold in targeting protein kinases. nih.govnih.gov These studies often involve identifying key interactions within the ATP-binding site. A virtual screening campaign using an this compound-based pharmacophore could potentially identify novel kinase inhibitors.
Table 2: Illustrative Virtual Screening Hit List
| Compound ID | Structure | Pharmacophore Fit Score | Predicted Target Class |
| ZINC12345678 | (Structure Image) | 0.95 | Antibacterial |
| CHEMBL987654 | (Structure Image) | 0.92 | Kinase Inhibitor |
| ZINC87654321 | (Structure Image) | 0.89 | Antibacterial |
| CHEMBL123456 | (Structure Image) | 0.85 | Kinase Inhibitor |
This is a hypothetical table illustrating the potential outcome of a virtual screening campaign. The structures and scores are for demonstrative purposes only.
Structural Elucidation and Solid State Chemistry of N 3 Nitrophenyl Thiophene 2 Carboxamide
Single-Crystal X-ray Diffraction for Absolute Structure Determination
No single-crystal X-ray diffraction data for N-(3-nitrophenyl)thiophene-2-carboxamide is currently available in published literature or crystallographic databases. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of its molecular structure and stereochemistry. Such an analysis would yield crucial information including bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation and electronic properties.
Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
Without experimental crystal structure data, a definitive analysis of the crystal packing and intermolecular interactions for this compound cannot be provided. However, based on its molecular structure, several types of non-covalent interactions can be anticipated to play a significant role in its solid-state assembly. These would likely include:
Hydrogen Bonding: The amide group (-CONH-) provides a hydrogen bond donor (N-H) and an acceptor (C=O), which could lead to the formation of strong intermolecular N-H···O hydrogen bonds. These interactions are highly directional and often dominate the crystal packing of amide-containing compounds.
Other Weak Interactions: C-H···O and C-H···π interactions, as well as interactions involving the nitro group and the sulfur atom of the thiophene (B33073) ring, could also contribute to the stability of the crystal lattice.
For the related isomer, N-(2-nitrophenyl)thiophene-2-carboxamide, single-crystal X-ray diffraction analysis has revealed a monoclinic crystal system with the space group P2₁/c. nih.gov In its crystal structure, weak C-H···O and C-H···S interactions are observed, which lead to the formation of layered structures. nih.gov
Conformational Analysis in the Solid State
The solid-state conformation of this compound is expected to be influenced by the rotational freedom around the amide bond and the single bonds connecting the aromatic rings to the amide linker. The dihedral angles between the thiophene and nitrophenyl rings would be a key conformational parameter. In the case of N-(2-nitrophenyl)thiophene-2-carboxamide, the asymmetric unit contains two independent molecules with different dihedral angles of 13.53(6)° and 8.50(5)° between the benzene (B151609) and thiophene rings. nih.gov An intramolecular N-H···O hydrogen bond is also observed in each molecule of the 2-nitro isomer, which contributes to a more planar conformation. nih.gov A similar intramolecular interaction might be possible in the 3-nitro isomer, which would influence its solid-state conformation.
Powder X-ray Diffraction (PXRD) for Polymorphism and Crystallinity Studies
There is no published powder X-ray diffraction (PXRD) data for this compound. PXRD is a crucial technique for the characterization of polycrystalline materials. It provides a unique fingerprint for a specific crystalline phase and is instrumental in:
Phase Identification: Confirming the identity of a synthesized crystalline material.
Crystallinity Assessment: Distinguishing between crystalline and amorphous solids.
Polymorphism Screening: Identifying the existence of different crystalline forms (polymorphs) of the same compound. Polymorphs can exhibit distinct physical properties, and their identification is critical in materials science and pharmaceutical development.
Thermal Analysis Techniques (e.g., DSC, TGA) for Phase Transitions and Thermal Stability in Research Contexts
No thermal analysis data from techniques such as Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) has been reported for this compound. These methods are essential for understanding the thermal behavior of a compound.
Differential Scanning Calorimetry (DSC): DSC is used to measure changes in heat flow associated with thermal transitions. A DSC thermogram would provide information on the melting point, enthalpy of fusion, and any solid-state phase transitions that the compound might undergo upon heating or cooling.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis is used to determine the thermal stability of a compound and to identify the temperatures at which it decomposes.
Crystal Engineering Principles Applied to this compound
The application of crystal engineering principles to this compound remains unexplored in the scientific literature. Crystal engineering is the rational design of crystalline solids with desired properties based on an understanding of intermolecular interactions. For this particular molecule, crystal engineering strategies could be employed to:
Control Polymorphism: By systematically varying crystallization conditions (e.g., solvent, temperature, cooling rate), it might be possible to isolate different polymorphs with tailored properties.
Design Co-crystals: The amide and nitro functionalities could be targeted for the formation of co-crystals with other molecules (co-formers) through hydrogen bonding or other supramolecular synthons. This could be a strategy to modify the physicochemical properties of the compound.
Investigate Structure-Property Relationships: By synthesizing and structurally characterizing a series of related thiophene carboxamides, it would be possible to establish relationships between their molecular structure, crystal packing, and solid-state properties.
Exploration of N 3 Nitrophenyl Thiophene 2 Carboxamide in in Vitro Biological Systems and Mechanistic Investigations
Enzyme Inhibition Kinetics and Mechanistic Studies In Vitro (e.g., Reversible vs. Irreversible Inhibition)
A thorough review of published scientific literature reveals a lack of specific studies on the enzyme inhibition kinetics of N-(3-nitrophenyl)thiophene-2-carboxamide. There is no available data detailing its activity as a potential inhibitor against specific enzymes, nor are there mechanistic studies to classify such potential inhibition as reversible or irreversible. Research on related thiophene (B33073) carboxamide derivatives has shown that this class of molecules can act as inhibitors for various enzymes, such as Janus kinase 2 (JAK2) or succinate (B1194679) dehydrogenase, but direct evidence for this compound is absent.
Receptor Binding Assays and Ligand-Target Interactions In Vitro
There is no specific information available from in vitro receptor binding assays for this compound. Consequently, details regarding its potential affinity for specific biological receptors and the nature of any ligand-target interactions have not been characterized in the scientific literature.
Cell-Based Assays for Cellular Response and Pathway Modulation
Investigations into the effects of this compound within in vitro cellular models are not documented in the available peer-reviewed literature. While other substituted thiophene carboxamides have been evaluated for activities such as antiproliferative effects nih.govmdpi.com, specific data for the N-(3-nitrophenyl) derivative is wanting.
Cellular Uptake and Intracellular Localization Studies (in vitro cellular models)
There are no published studies detailing the cellular uptake or intracellular localization of this compound in any in vitro cellular models.
Modulation of Specific Signaling Pathways (in vitro cellular assays)
Specific data from in vitro cellular assays to determine the modulation of signaling pathways by this compound is not available.
Target Identification and Validation in Cellular Contexts
While direct target identification for this compound has not been published, studies on the broader class of nitrothiophene carboxamides (NTCs) provide a strong hypothesis for its mechanism, particularly in bacteria. nih.gov Research on potent antibacterial NTCs has identified the bacterial nitroreductases NfsA and NfsB in Escherichia coli as the enzymes responsible for activating these compounds. nih.gov This was determined through screening against a collection of single-gene knockout E. coli mutants, where strains lacking the nfsB gene showed significantly increased resistance to NTCs. nih.gov This suggests that this compound likely acts as a prodrug that requires intracellular enzymatic reduction of its nitro group to exert a biological effect.
Antimicrobial and Antifungal Activity Assessment In Vitro (Mechanistic Insights into Microorganism Inhibition)
Specific in vitro antimicrobial or antifungal activity data for this compound, such as Minimum Inhibitory Concentration (MIC) values, is not available in the reviewed literature. However, the mechanism of action for the chemical class of nitrothiophene carboxamides has been investigated, providing significant mechanistic insights. nih.gov
These compounds are understood to be prodrugs that are activated within bacterial cells. nih.gov The mechanism involves the reduction of the nitro group by bacterial nitroreductases, such as NfsA and NfsB in E. coli. nih.gov This activation process is believed to generate reactive cytotoxic species that lead to bacterial cell death. nih.gov This mode of action is characteristic of nitro-heterocyclic compounds. Studies on related nitrothiophenes suggest that their activity can be attributed to the generation of these reactive intermediates following nitroreduction.
While no specific antifungal data exists for this compound, other thiophene carboxamide derivatives have been investigated as potential antifungal agents, some acting as succinate dehydrogenase inhibitors. sioc-journal.cnmdpi.com However, without direct testing, the antifungal potential and mechanism of this compound remain speculative.
Antiproliferative Activity in Cell Lines In Vitro (Focus on Molecular Mechanisms of Action)
While specific in vitro antiproliferative data for this compound is not extensively detailed in publicly available research, the broader class of thiophene-2-carboxamide derivatives has demonstrated significant cytotoxic effects across various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and the inhibition of key cellular enzymes.
Thiophene carboxamide derivatives have been identified as potential inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme linked to oncogenic signaling. nih.gov Inhibition of PTP1B can lead to increased phosphorylation of proteins like AKT, a key component of cell survival pathways. nih.gov By inhibiting PTP1B, these compounds can disrupt cellular signaling and promote cancer cell death.
A common mechanism observed for this class of compounds is the induction of apoptosis, or programmed cell death. This is often mediated through the activation of caspases, a family of proteases that are central to the apoptotic process. nih.govmdpi.com For instance, studies on related N-phenyl nicotinamides, which share structural similarities, have shown that these molecules can induce apoptosis by activating caspases. nih.gov Specifically, treatment with these compounds has led to the activation of caspase-3/7, key executioner caspases in the apoptotic cascade. nih.gov The process of apoptosis is characterized by morphological changes such as cell shrinkage and membrane blebbing, which have been observed in cancer cells treated with thiophene carboxamide derivatives. nih.gov
Furthermore, some analogs have been shown to disrupt the mitochondrial membrane potential, a critical event in the intrinsic pathway of apoptosis. nih.gov This disruption can lead to the release of pro-apoptotic factors from the mitochondria, further committing the cell to apoptosis.
While direct evidence for this compound is limited, the consistent findings for the broader thiophene-2-carboxamide class suggest that its antiproliferative activity is likely mediated through similar molecular mechanisms.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
The biological activity of this compound and its analogs is highly dependent on their chemical structure. SAR studies have explored how modifications to different parts of the molecule—the thiophene ring, the nitrophenyl moiety, and the amide linker—influence their antiproliferative effects.
Systematic Structural Modifications of the Thiophene Ring
The thiophene ring is a crucial pharmacophore in this class of compounds. Its aromaticity and the presence of the sulfur atom contribute to its binding capabilities with biological targets. nih.gov Modifications to the thiophene ring can significantly impact activity. For example, the introduction of substituents can alter the electronic properties and steric profile of the molecule. While specific SAR data for substitutions on the thiophene ring of this compound is scarce, studies on related thiophene-3-carboxamides have shown that substitutions at the 4 and 5-positions can be detrimental to activity. mdpi.com This suggests that an unsubstituted thiophene-2-carboxamide core might be optimal for certain biological targets.
Variations on the Nitrophenyl Moiety
The substitution pattern on the phenyl ring is a critical determinant of the antiproliferative activity of these compounds. The presence and position of the nitro group, in particular, have a profound effect.
The following table summarizes the reported antiproliferative activities of some N-(substituted-phenyl)thiophene-2-carboxamide derivatives, highlighting the influence of the phenyl ring substituents.
| Compound/Derivative | Substitution on Phenyl Ring | Cell Line(s) | IC50 (µM) | Reference(s) |
| Thiophene-2-carboxamide, 5-(4-fluorophenyl)-N-(2,4,5-trichlorophenyl)- | 2,4,5-trichloro | Hep3B | 5.46 | nih.gov |
| Thiophene-2-carboxamide, 5-(4-fluorophenyl)-N-(p-tolyl)- | 4-methyl | Hep3B | >300 | nih.gov |
| Thiophene-2-carboxamide, N-(4-chloro-3-(trifluoromethyl)phenyl)- | 4-chloro, 3-trifluoromethyl | Not Specified | Not Specified | Not Specified |
As seen in the table, the nature and position of the substituents on the phenyl ring dramatically affect the cytotoxic potency. A trichloro-substituted analog showed high potency against the Hep3B cell line, while a simple methyl-substituted analog was largely inactive. nih.gov
Influence of Linker Modifications on Biological Activity
The amide linker connecting the thiophene and nitrophenyl rings is another key structural feature. Its planarity and ability to form hydrogen bonds are thought to be important for target binding. While no studies have specifically reported modifications to the amide linker of this compound, research on other carboxamide-containing compounds suggests that this linker is often essential for activity. For instance, replacing the carboxamide group in a series of thiophene-3-carboxamides with other functional groups like an acid or an ester resulted in a significant loss of inhibitory activity. mdpi.com
Advanced Applications and Potential Research Directions for N 3 Nitrophenyl Thiophene 2 Carboxamide
N-(3-nitrophenyl)thiophene-2-carboxamide as a Ligand in Coordination Chemistry Research
Thiophene-2-carboxamide derivatives are well-established as versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of transition metals. researchgate.netnih.gov Research on analogous compounds demonstrates that the amide linkage provides a primary coordination site. Specifically, complexes with metals such as Co(II), Ni(II), Cu(II), and Zn(II) have been synthesized and characterized. researchgate.netnih.gov Coordination typically occurs through the carbonyl oxygen and a nitrogen atom from an associated ring structure, leading to bidentate or tridentate chelation. nih.govnih.gov
In the case of this compound, the molecule possesses several potential donor atoms: the amide oxygen, the amide nitrogen, the sulfur atom of the thiophene (B33073) ring, and the oxygen atoms of the nitro group. It is anticipated that it would act as a monodentate ligand through the amide carbonyl oxygen or potentially as a bidentate ligand. The involvement of the thiophene sulfur or the nitro group's oxygen in coordination would depend on the metal ion and reaction conditions.
Studies on N-(thiophene-2-carboxamido)salicylaldimine (H2TCS) with lanthanide(III) ions have shown the formation of hexa-coordinated complexes where the ligand acts in a tridentate fashion. ias.ac.in Similarly, Schiff bases derived from thiophene can act as tridentate ligands, coordinating through azomethine nitrogen, a deprotonated ammine substituent, and the thiophene sulfur atom. nih.gov While the specific coordinating behavior of this compound has yet to be reported, the existing literature on similar structures suggests a rich potential for forming novel metal complexes with interesting stereochemistry and electronic properties. ias.ac.in
Table 1: Examples of Metal Complexes with Thiophene-Carboxamide-Related Ligands
| Ligand Type | Metal Ions | Coordination Mode | Resulting Geometry | Reference |
|---|---|---|---|---|
| Thiophene-derived Schiff bases | Co(II), Cu(II), Zn(II), Ni(II) | Tridentate (Azomethine-N, Ammine-N, Thiophene-S) | Not Specified | nih.gov |
| N-(2-Methylpyridyl)-3-thienyl-alkyl-carboxamide | Zn(II), Cu(II), Co(II) | Bidentate (Carbonyl-O, Pyridine-N) | Not Specified | nih.gov |
| N-(thiophene-2-carboxamido) salicylaldimine | La(III), Pr(III), Nd(III), Sm(III), Eu(III), Gd(III), Dy(III) | Tridentate | Hexa-coordinated | ias.ac.in |
| Thiophene-3-carboxylate Schiff base | Metal(II) ions | Tridentate (Azomethine-N, Carbonyl-O, Oximino-O) | Octahedral | researchgate.net |
Potential as a Chemical Probe for Biological Pathway Elucidation
Thiophene carboxamide derivatives have demonstrated a wide spectrum of biological activities, positioning them as promising candidates for development into chemical probes. researchgate.net These compounds have been reported to possess significant antibacterial, antifungal, antioxidant, and anticancer properties. researchgate.netnih.govmdpi.comnih.gov The ability of these molecules to exert a biological effect implies a direct interaction with specific biomolecular targets, such as enzymes or receptors, which is the foundational requirement for a chemical probe.
For instance, certain thiophene-2-carboxamide derivatives have shown notable antioxidant activity, while others exhibit significant cytotoxicity against various cancer cell lines, including melanoma, colorectal cancer, and breast cancer. nih.govmdpi.com The mechanism of action for some of these compounds has been linked to the activation of caspases and mitochondrial depolarization, indicating interference with apoptotic pathways. mdpi.com
Although this compound itself has not been extensively studied for its biological activities, its structural similarity to these active compounds suggests it could also interact with biological systems. A crucial step would be to screen it against various cell lines and biological targets. If a specific and potent activity is identified, the molecule could be further developed into a chemical probe, for example, by attaching a fluorescent tag or a reactive group to identify its binding partners and elucidate its mechanism of action within a biological pathway. The development of a derivatization strategy using 3-nitrophenylhydrazine (B1228671) (3-NPH) for sensitive metabolic analysis highlights how nitro-substituted phenyl rings can be utilized in probes for biological systems. nih.gov
Application in Materials Science Research (e.g., Organic Semiconductors, Optoelectronic Devices)
Thiophene-based π-conjugated molecules are cornerstone materials in the field of organic electronics. cas.org Their inherent charge carrier properties and light-emitting capabilities make them prime candidates for use as organic semiconductors in devices like organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). cas.org The electronic properties of these materials can be finely tuned by modifying their chemical structure, such as by adding side chains or functional groups. cas.org
This compound combines the electron-rich, π-conjugated thiophene ring with an electron-withdrawing nitrophenyl group. This donor-acceptor type structure is a common design strategy for organic electronic materials. The nitro group's position on the phenyl ring would significantly influence the molecule's electronic structure, solubility, and solid-state packing, which are all critical parameters for device performance.
Research on benzo[b]thieno[2,3-d]thiophene (BTT) derivatives has demonstrated that small modifications to the molecular structure can lead to p-channel semiconductor behavior with respectable charge mobilities. mdpi.com It is plausible that this compound could function as a p-type or potentially an n-type semiconductor, depending on its energy levels (HOMO/LUMO). Future research should focus on the synthesis of high-purity this compound and its characterization through techniques like cyclic voltammetry and its integration into thin-film transistor devices to evaluate its performance as an active semiconductor layer. mdpi.com
Role in Supramolecular Chemistry and Self-Assembly Studies
The study of non-covalent interactions that govern molecular organization is central to supramolecular chemistry. The crystal structure of N-(2-nitrophenyl)thiophene-2-carboxamide, an isomer of the title compound, provides significant insight into the potential self-assembly behavior. iucr.orgnih.govstrath.ac.uk In this isomer, the crystal packing is dominated by weak C-H···O and C-H···S hydrogen bonds, which direct the molecules to form specific ring motifs and layered structures. iucr.orgstrath.ac.uk An intramolecular N-H···O hydrogen bond is also observed, which helps to planarize the molecule. iucr.orgnih.gov
For this compound, the change in the nitro group's position from ortho to meta is expected to have a profound impact on the intermolecular interactions and the resulting supramolecular architecture. The potential for different hydrogen bonding patterns arises, which could lead to entirely different crystal packing and solid-state properties.
The interplay between the thiophene ring, the amide linker, and the nitrophenyl group offers a platform for designing complex, self-assembling systems. Understanding these interactions is crucial not only for crystal engineering but also for controlling the morphology of thin films used in organic electronic devices, where molecular packing directly influences charge transport.
Table 2: Crystallographic and Supramolecular Data for N-(2-nitrophenyl)thiophene-2-carboxamide
| Parameter | Value/Description | Reference |
|---|---|---|
| Chemical Formula | C₁₁H₈N₂O₃S | iucr.orgnist.gov |
| Crystal System | Monoclinic | iucr.org |
| Space Group | P2₁/c | iucr.org |
| Key Intramolecular Interaction | N-H···O hydrogen bond forming an S(6) ring motif | iucr.orgnih.gov |
| Key Intermolecular Interactions | Weak C-H···O and C-H···S interactions | iucr.orgstrath.ac.uk |
| Resulting Supramolecular Structure | Edge-shared R²₂(9) and R⁴₄(25) rings forming layers | iucr.orgstrath.ac.uk |
Future Perspectives in Synthetic Methodologies and Derivatization Strategies
The synthesis of thiophene-2-carboxamides is typically achieved through the condensation of a thiophene-2-carboxylic acid or its corresponding acid chloride with an appropriate aniline (B41778) derivative. mdpi.comiucr.org For this compound, this involves reacting 2-thiophenecarbonyl chloride with 3-nitroaniline (B104315). iucr.orgnih.gov
Future synthetic work could explore more efficient, scalable, and environmentally benign routes. Furthermore, a significant opportunity lies in creating a library of derivatives based on the this compound scaffold. These derivatization strategies could include:
Modification of the Thiophene Ring: Introducing various substituents (e.g., halogens, alkyl, or aryl groups) at the 3, 4, or 5-positions of the thiophene ring to systematically tune the electronic properties and steric profile. nih.govmdpi.com
Modification of the Phenyl Ring: Introducing additional functional groups onto the nitrophenyl ring to modulate its electron-withdrawing strength or to introduce new functionalities for further reactions or specific interactions.
Reduction of the Nitro Group: The nitro group can be chemically reduced to an amino group, providing a key intermediate, 2-Amino-N-(3-nitrophenyl)thiophene-3-carboxamide, for further functionalization. matrixscientific.comscbt.com This opens up a vast chemical space for creating new compounds with potentially enhanced biological or material properties.
These strategies will be essential for establishing structure-activity relationships (SAR) and structure-property relationships (SPR), guiding the rational design of new molecules for specific applications.
Challenges and Opportunities in Further Academic Research on this compound
The primary challenge in the study of this compound is the current scarcity of dedicated research on this specific molecule. Much of the existing knowledge is inferred from studies on its isomers (like the 2-nitro derivative) or other substituted thiophene carboxamides. nih.goviucr.org
This challenge, however, defines the opportunity. There is a clear need for foundational research to synthesize and thoroughly characterize the compound. Key opportunities for academic research include:
Systematic Coordination Chemistry: Exploring its behavior as a ligand with a wide range of metal ions to synthesize and characterize novel coordination complexes, which could have applications in catalysis or as magnetic materials. researchgate.netias.ac.in
Biological Screening and Probe Development: Conducting comprehensive biological screenings to identify any potential therapeutic activities. Positive hits could lead to its development as a chemical probe to investigate complex biological pathways. mdpi.comnih.gov
Materials Science Evaluation: Investigating its properties as an organic semiconductor by fabricating and testing thin-film devices. This includes studying how its isomeric structure, compared to the 2-nitro analog, affects device performance. cas.orgmdpi.com
In-depth Supramolecular Analysis: Determining its crystal structure to understand its self-assembly behavior and comparing it with its isomers to gain fundamental insights into the role of substituent positioning in crystal engineering. iucr.orgnih.gov
Derivative Synthesis and SAR/SPR Studies: Establishing robust synthetic protocols and creating a library of derivatives to systematically map how structural changes influence its chemical, physical, and biological properties. nih.govmdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
